5-Methylisothiazol-3-ol
Overview
Description
5-Methylisothiazol-3-ol is an organic compound belonging to the isothiazolinone family. It is characterized by a five-membered ring structure containing nitrogen and sulfur atoms. This compound is known for its antimicrobial properties and is widely used as a biocide in various industrial and consumer products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylisothiazol-3-ol can be synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide . This reaction typically involves the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, this compound is often produced in combination with other isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one. This mixture is commercially known as Kathon and is supplied as a concentrated stock solution containing 1.5 to 15% of the active ingredients .
Chemical Reactions Analysis
Types of Reactions: 5-Methylisothiazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application as a biocide and antimicrobial agent .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include various halogenated derivatives and oxidized forms of this compound, which enhance its antimicrobial properties .
Scientific Research Applications
5-Methylisothiazol-3-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The antimicrobial activity of 5-Methylisothiazol-3-ol is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites. It forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .
Comparison with Similar Compounds
- 2-Methylisothiazol-3-ol
- 5-Chloro-2-methylisothiazol-3-ol
- Isoxazol-3-ol
- 5-Methylisoxazol-3-ol
Comparison: 5-Methylisothiazol-3-ol is unique due to its specific substitution pattern, which enhances its antimicrobial properties compared to other isothiazolinones. The presence of the methyl group at the 5-position increases its efficacy and stability .
Properties
IUPAC Name |
5-methyl-1,2-thiazol-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-4(6)5-7-3/h2H,1H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWKDPPQOJKKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392039 | |
Record name | 5-methylisothiazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2825-29-8 | |
Record name | 5-methylisothiazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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